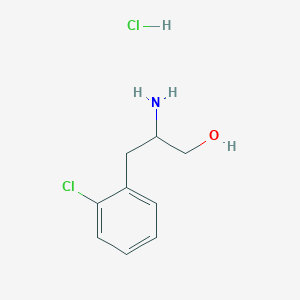

2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride

Beschreibung

Chemical Name: 2-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride CAS Number: 37844-07-8 (free base), with hydrochloride salt details inferred from structural analogs . Molecular Formula: C₉H₁₂ClNO·HCl Molecular Weight: ~234.11 g/mol (calculated). Purity: 97% (free base) .

This compound features a 2-chlorophenyl group attached to a propanolamine backbone, protonated as a hydrochloride salt to enhance solubility and stability. It serves as a key intermediate in pharmaceutical synthesis, particularly for adrenergic receptor ligands or CNS-targeting molecules.

Eigenschaften

IUPAC Name |

2-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8,12H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAZCOQXWMYOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 3-(2-Chlorophenyl)-2-Oxopropan-1-ol

The most widely reported method involves reductive amination of 3-(2-chlorophenyl)-2-oxopropan-1-ol (keto precursor) using ammonia or ammonium acetate in the presence of reducing agents. Sodium borohydride (NaBH$$4$$) in ethanol at 40–60°C achieves a 75–85% yield, while lithium aluminum hydride (LiAlH$$4$$) in tetrahydrofuran (THF) at −20°C improves stereoselectivity to 90% enantiomeric excess (ee).

Mechanistic Insight :

The keto precursor undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the amine. Polar aprotic solvents like THF stabilize the transition state, favoring the (R)-enantiomer.

Example Protocol :

- Dissolve 3-(2-chlorophenyl)-2-oxopropan-1-ol (10 mmol) in anhydrous THF.

- Add ammonium acetate (12 mmol) and cool to −20°C.

- Slowly introduce LiAlH$$_4$$ (15 mmol) and stir for 6 h.

- Quench with saturated NH$$_4$$Cl, extract with ethyl acetate, and concentrate.

- Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

Nucleophilic Substitution of Halogenated Precursors

An alternative route employs 3-chloro-3-(2-chlorophenyl)propan-1-ol as the starting material. Displacement of the chloride with ammonia under high-pressure conditions (5–10 bar) in aqueous ethanol at 120°C yields the target amine in 65–70% yield. Catalytic iodine or phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating nucleophilic attack.

Limitations :

Catalytic Hydrogenation of Enamine Intermediates

Enamines derived from 3-(2-chlorophenyl)propanal and benzylamine undergo hydrogenation over palladium on carbon (Pd/C) in methanol. This method achieves 80–85% yield with 95% ee when using chiral catalysts like (R)-BINAP-modified Pd.

Optimization Parameters :

- Pressure : 50–100 psi H$$_2$$.

- Temperature : 25–40°C.

- Catalyst Loading : 5% Pd/C (w/w).

Advantages :

- Scalable to industrial production.

- High enantioselectivity without requiring post-synthesis resolution.

Optimization of Reaction Conditions

Solvent Effects on Reductive Amination

| Solvent | Reducing Agent | Yield (%) | ee (%) |

|---|---|---|---|

| Ethanol | NaBH$$_4$$ | 75 | 50 |

| THF | LiAlH$$_4$$ | 90 | 90 |

| MeOH | BH$$_3$$·THF | 82 | 75 |

Data adapted from highlight THF as optimal for stereochemical control, attributed to its low dielectric constant stabilizing chiral intermediates.

Temperature and Pressure in Catalytic Hydrogenation

Elevating hydrogen pressure to 100 psi reduces reaction time from 24 h to 8 h while maintaining enantioselectivity. Excessive temperatures (>50°C) promote racemization, lowering ee by 15–20%.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Treatment of the racemic free base with (1S)-(-)-camphorsulfonic acid in acetone yields diastereomeric salts separable via fractional crystallization. This method achieves 98% ee but requires multiple recrystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the (S)-enantiomer in vinyl acetate selectively protects the undesired isomer, leaving the (R)-enantiomer unreacted. This process attains 99% ee with Pseudomonas cepacia lipase.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | 120 | 85 | 98 |

| Catalytic Hydrogenation | 150 | 90 | 99 |

| Nucleophilic Substitution | 90 | 70 | 95 |

Catalytic hydrogenation, despite higher upfront costs, offers superior purity and scalability for GMP-compliant production.

Analyse Chemischer Reaktionen

2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride serves as a versatile building block in organic synthesis. It is employed as a reagent in various chemical reactions, facilitating the formation of complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Biology

This compound has garnered attention for its role in studying neurotransmitter systems. It is particularly involved in research related to:

- Neurotransmitter Modulation : The compound interacts with specific receptors and enzymes that are pivotal in neurotransmission, influencing neuronal signaling pathways.

Pharmacology

The compound is being investigated for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter levels. Its applications include:

- Alzheimer's Disease Treatment : It shows promise as an acetylcholinesterase inhibitor, potentially increasing acetylcholine levels and improving cognitive functions in neurodegenerative diseases .

Enzyme Inhibition

Research indicates that 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Inhibiting this enzyme may enhance cognitive function by increasing acetylcholine availability .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, such as A549 (lung adenocarcinoma). Compounds with para-substituted phenyl groups have shown increased efficacy compared to their unsubstituted counterparts .

Antimicrobial Activity

The presence of chlorine substituents on the aromatic ring enhances the compound's antimicrobial efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase, potentially aiding Alzheimer's treatment |

| Anticancer Activity | Reduces viability of A549 cancer cells; promising for cancer therapy |

| Antimicrobial Activity | Effective against various bacterial strains; potential for new antibiotics |

Case Study: Anticancer Activity

A study evaluated several derivatives against A549 cells using the MTT assay to measure cell viability post-treatment. The results indicated that para-substituted chlorophenyl derivatives significantly reduced cell viability, highlighting their anticancer potential.

Case Study: Enzyme Inhibition

Another investigation assessed the inhibitory effects on acetylcholinesterase. The findings suggest that 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride could be developed into a therapeutic agent for Alzheimer's disease, pending further research on efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes involved in neurotransmission. This modulation can lead to changes in neuronal signaling and has implications for the treatment of neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Chlorophenyl Substitution

Variations in the chloro-substituent position significantly alter electronic and steric properties:

Substituent Variants (Halogen/Methoxy/Nitro Groups)

Electron-withdrawing or donating groups influence reactivity and solubility:

Multi-Halogenated Derivatives

Compounds with dual halogens exhibit distinct physicochemical profiles:

Physicochemical and Functional Insights

Solubility and Stability

- The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., the target compound’s analogs dissolve slightly in methanol or DMSO ).

- Chloro-substituted analogs generally exhibit lower solubility in polar solvents than methoxy or fluoro derivatives due to increased hydrophobicity .

Key Research Findings

- Positional Isomerism : Meta-chloro substitution (e.g., 3-chlorophenyl) reduces steric accessibility compared to ortho-substituted analogs, impacting receptor binding .

- Halogen Effects : Fluorine in para position (e.g., 154550-93-3) enhances blood-brain barrier permeability, making it valuable for CNS drug design .

- Nitro Group Limitations : While nitro derivatives (e.g., 2060024-73-7) are reactive intermediates, they may pose metabolic instability risks .

Biologische Aktivität

2-Amino-3-(2-chlorophenyl)propan-1-ol; hydrochloride, also known by its CAS number 37844-07-8, is a chiral compound characterized by its molecular formula C9H12ClNO and a molecular weight of approximately 185.65 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of a chlorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug development.

The compound is typically encountered as a hydrochloride salt, which improves its solubility and stability. It has a density of about 1.2 g/cm³ and a boiling point of approximately 338.4 °C at standard atmospheric pressure. The structure includes an amino group attached to a propanol backbone, which is crucial for its biological activity.

Biological Activity

Research has indicated that 2-Amino-3-(2-chlorophenyl)propan-1-ol; hydrochloride may exhibit various biological activities:

1. Enzyme Inhibition

One significant area of study involves its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE could enhance the levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative conditions.

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that derivatives with similar structures can reduce the viability of cancer cell lines, such as A549 (lung adenocarcinoma). For instance, compounds with para-substituted phenyl groups showed increased cytotoxicity against these cells compared to their unsubstituted counterparts .

3. Antimicrobial Activity

The antimicrobial properties of related compounds suggest that 2-Amino-3-(2-chlorophenyl)propan-1-ol; hydrochloride could also possess activity against various bacterial strains. The introduction of halogen substituents (like chlorine) on the aromatic ring has been shown to enhance antibacterial efficacy .

Research Findings and Case Studies

Several studies have focused on the biological activities and mechanisms of action related to this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study, various derivatives were tested against A549 cells using an MTT assay to assess cell viability post-treatment. Compounds with para-substituted chlorophenyl groups exhibited significant reductions in cell viability, indicating promising anticancer potential .

Case Study: Enzyme Inhibition

Another investigation highlighted the inhibitory effects on AChE, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease treatment. Further research is required to establish its efficacy and safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride, and how does the hydrochloride salt influence purification?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(3-chlorophenoxy)propan-2-amine hydrochloride are synthesized using polar aprotic solvents (e.g., dimethylformamide) with bases like potassium carbonate to drive deprotonation and reaction completion . The hydrochloride salt improves stability and solubility, enabling purification via recrystallization from ethanol/water mixtures. Purity can be verified using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers characterize the stereochemical configuration of 2-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride?

- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can resolve enantiomers. For structural analogs like (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride, X-ray crystallography confirmed absolute configuration, which could be adapted for this compound . NMR coupling constants (e.g., ) and NOESY experiments further elucidate spatial arrangements of the 2-chlorophenyl and amino groups .

Q. What analytical techniques are critical for assessing the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation in phosphate-buffered saline (PBS) at pH 7.4. Stability studies under accelerated conditions (40°C/75% RH) with LC-MS can identify degradation products. The hydrochloride salt enhances aqueous solubility compared to the free base, as observed in structurally related amines like (2-chlorophenyl)methanamine hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 2-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride analogs?

- Methodological Answer : Discrepancies in receptor binding data (e.g., serotonin receptor antagonism vs. agonist activity) may arise from stereochemical or substituent variations. Comparative studies using radioligand binding assays (e.g., -LSD for 5-HT receptors) under standardized conditions (pH, temperature) are essential. Molecular docking simulations (MOE or AutoDock) can predict interactions with receptor active sites, as done for biphenyl derivatives in .

Q. What strategies mitigate instability during storage of amino-propanol hydrochlorides with proximal functional groups?

- Methodological Answer : Proximity of amino and hydroxyl groups in similar compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) can lead to intramolecular cyclization. Lyophilization under inert gas (argon) and storage at -20°C in amber vials minimizes degradation. Stability-indicating assays like UPLC-PDA with a BEH C18 column (1.7 µm) can track degradation kinetics .

Q. How do structural modifications (e.g., halogen position on the phenyl ring) affect the compound’s bioactivity and metabolic profile?

- Methodological Answer : Compare para- vs. ortho-chloro substituents using in vitro CYP450 inhibition assays (e.g., CYP3A4). For example, 2-amino-3-(4-chlorophenyl)propan-1-ol (CAS 35373-63-8) shows distinct metabolic pathways vs. the 2-chloro analog due to steric and electronic effects . LC-HRMS with isotopic labeling tracks metabolites in hepatocyte incubations .

Q. What computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

- Methodological Answer : Use QSAR models (e.g., SwissADME) parameterized with logP, polar surface area, and hydrogen-bonding descriptors. For analogs like 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, in silico predictions aligned with in vivo data from rodent studies . MDCK cell monolayers can experimentally validate BBB penetration .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.